molecular formula C6H9I B2692378 1-Iodo-3-methylbicyclo[1.1.1]pentane CAS No. 136399-10-5

1-Iodo-3-methylbicyclo[1.1.1]pentane

Cat. No.: B2692378
CAS No.: 136399-10-5
M. Wt: 208.042
InChI Key: KKJUVXJKGMIUEC-UHFFFAOYSA-N
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Preparation Methods

1-Iodo-3-methylbicyclo[1.1.1]pentane can be synthesized through several routes. One common method involves the reaction of tricyclo[1.1.1.0¹,³]pentane with iodomethane under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

1-Iodo-3-methylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-methylbicyclo[1.1.1]pentane-1-azide .

Mechanism of Action

The mechanism by which 1-iodo-3-methylbicyclo[1.1.1]pentane exerts its effects involves its ability to act as a bioisostere. This means it can mimic the physical and chemical properties of other functional groups, thereby influencing molecular interactions and pathways. The compound’s high strain energy and unique three-dimensional structure allow it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Biological Activity

1-Iodo-3-methylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclic class of compounds known for their unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C6_6H9_9I, with a structure that can be represented as follows:

  • SMILES Notation : CC12CC(C1)(C2)I
  • InChI Key : KKJUVXJKGMIUEC-UHFFFAOYSA-N

This compound features a bicyclic framework that enhances its metabolic stability and bioactivity compared to traditional aromatic compounds.

Synthesis

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound. A notable approach involves the reaction of alkyl iodides with propellane under light irradiation, resulting in high yields without the need for catalysts or additives . This method facilitates the scalable synthesis of various bicyclo[1.1.1]pentanes, making them accessible for further medicinal chemistry applications.

Structure-Activity Relationships (SAR)

Research has indicated that bicyclo[1.1.1]pentanes can serve as bioisosteres for benzene rings and other functional groups in drug design . The incorporation of the bicyclic structure into drug candidates has been shown to improve their metabolic stability and reduce non-specific binding, which is crucial for enhancing pharmacological profiles.

Table 1: Comparison of Biological Activities of Bicyclo[1.1.1]pentane Derivatives

CompoundActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory0.5
BCP-sLXmsNFκB Inhibition<0.001
Bicyclo[1.1.1]pentane derivativesMetabolic StabilityN/A

Case Studies

A significant study focused on the anti-inflammatory properties of a derivative containing the bicyclo[1.1.1]pentane moiety (BCP-sLXms). This compound demonstrated potent inhibition of NFκB activity, with an IC50 in the picomolar range, effectively reducing pro-inflammatory cytokine release in human monocyte cell lines . This suggests that this compound and its derivatives could be promising candidates for treating inflammatory diseases.

Moreover, another investigation highlighted the metabolic advantages of using bicyclic structures over traditional aromatic systems, noting that they exhibit lower cytotoxicity in CYP450 environments due to their saturated carbon framework . This property is particularly beneficial for compounds intended for therapeutic use.

Properties

IUPAC Name

1-iodo-3-methylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJUVXJKGMIUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136399-10-5
Record name 1-iodo-3-methylbicyclo[1.1.1]pentane
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